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Compound of Interest

Compound Name: Felbamate

Cat. No.: B1672329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for designing clinical trials to investigate the

repurposed applications of Felbamate, a marketed anti-epileptic drug, in new therapeutic

areas. The following protocols are based on existing clinical trial data for its use in treatment-

resistant bipolar depression and preclinical evidence for its potential in neuropathic pain.

Repurposed Application: Adjunctive Therapy for
Treatment-Resistant Bipolar Depression
This section outlines a Phase 2 clinical trial design based on the completed NCT00034229

study, investigating Felbamate as an adjunctive treatment for patients with bipolar disorder

who have not responded to standard therapies.[1][2]

Rationale
Felbamate's mechanism of action, which involves the modulation of the N-methyl-D-aspartate

(NMDA) receptor and potentiation of GABAergic transmission, provides a strong basis for its

investigation in mood disorders.[1] Dysregulation in glutamatergic and GABAergic systems has

been implicated in the pathophysiology of bipolar disorder.
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Parameter Specification Source

Phase 2 [2]

Study Design
Randomized, Double-Blind,

Placebo-Controlled
[1]

Patient Population

Adults (18-65 years) with a

diagnosis of Bipolar I or II

Disorder, currently in a major

depressive episode, and

considered treatment-resistant.

[1]

Sample Size Approximately 52 [1]

Treatment Duration 8 weeks [1]

Dosage
600-3000 mg/day,

administered in divided doses
[1]

Primary Outcome Measure

Change from baseline in a

standardized depression rating

scale score (e.g., Montgomery-

Åsberg Depression Rating

Scale - MADRS)

General clinical trial guidelines

Secondary Outcome Measures

- Response rate (e.g., ≥50%

reduction in MADRS score)-

Remission rate (e.g., MADRS

score ≤10)- Change in clinical

global impression (CGI)

scores- Safety and tolerability

assessments

General clinical trial guidelines

Experimental Protocol
1.3.1. Inclusion and Exclusion Criteria

Inclusion:

Diagnosis of Bipolar I or II disorder, confirmed by a structured clinical interview.
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Currently experiencing a major depressive episode of at least 4 weeks in duration.

History of non-response to at least two adequate trials of standard mood-stabilizing or

antidepressant medications.[3][4][5][6]

Stable dose of a standard mood stabilizer (e.g., lithium, valproate) for at least 2 weeks

prior to randomization.

Signed informed consent.

Exclusion:

History of aplastic anemia or hepatic dysfunction.

Current psychotic features.

Significant suicidal ideation.

Substance use disorder within the past 6 months.

Pregnancy or lactation.

Concurrent use of other investigational drugs.

1.3.2. Study Procedures

Screening Phase (Up to 2 weeks):

Obtain informed consent.

Conduct comprehensive medical and psychiatric history.

Perform physical examination, electrocardiogram (ECG), and laboratory tests (complete

blood count with differential, liver function tests, renal function tests).

Administer baseline clinical assessments (e.g., MADRS, CGI).

Randomization and Treatment Phase (8 weeks):
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Eligible patients are randomized in a 1:1 ratio to receive either Felbamate or a matching

placebo.

Felbamate is initiated at a low dose (e.g., 600 mg/day) and titrated upwards over 2-3

weeks to a target dose of up to 3000 mg/day, based on tolerability.[1]

Patients continue their stable dose of standard mood stabilizer.

Weekly visits for safety monitoring (adverse events, vital signs, laboratory tests) and

efficacy assessments.

Follow-up Phase (4 weeks):

After the 8-week treatment period, the investigational drug is tapered down over 1-2

weeks.

A final safety and efficacy assessment is conducted at the end of the follow-up period.
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Caption: Felbamate's dual action on NMDA and GABA-A receptors.
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Caption: Clinical trial workflow for repurposed Felbamate.
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Repurposed Application: Neuropathic Pain
(Proposed Protocol)
This section proposes a clinical trial design for investigating Felbamate in neuropathic pain,

based on a case report of its efficacy in trigeminal neuralgia and general principles of

neuropathic pain trial design.[7][8][9][10][11]

Rationale
The mechanisms underlying neuropathic pain involve neuronal hyperexcitability and central

sensitization, processes in which NMDA receptors play a crucial role. Felbamate's NMDA

receptor antagonist activity suggests its potential to alleviate neuropathic pain. The reported

success in treating trigeminal neuralgia, a severe form of neuropathic pain, further supports this

hypothesis.[7][8]
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Parameter Specification Rationale/Source

Phase 2a (Proof-of-Concept) Initial investigation of efficacy

Study Design
Randomized, Double-Blind,

Placebo-Controlled, Crossover

To minimize inter-patient

variability

Patient Population

Adults (18-70 years) with

chronic, stable neuropathic

pain (e.g., post-herpetic

neuralgia, painful diabetic

neuropathy) for at least 3

months.

Common neuropathic pain

conditions

Sample Size Approximately 30-40
Sufficient for initial efficacy

signal

Treatment Duration

Two 4-week treatment periods,

separated by a 2-week

washout

To assess treatment effect and

washout

Dosage
Titrated up to 2400 mg/day,

administered in divided doses

Based on epilepsy dosages,

adjusted for tolerability

Primary Outcome Measure

Change from baseline in the

daily pain score on an 11-point

Numeric Rating Scale (NRS)

Standard in neuropathic pain

trials

Secondary Outcome Measures

- Change in sleep interference

score- Change in Patient

Global Impression of Change

(PGIC)- Proportion of patients

with ≥30% and ≥50% pain

reduction- Safety and

tolerability

Comprehensive assessment of

treatment effect

Experimental Protocol (Proposed)
2.3.1. Inclusion and Exclusion Criteria

Inclusion:
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Clinical diagnosis of a specific type of peripheral neuropathic pain.

Average daily pain intensity of ≥4 on the NRS at baseline.

Stable pain for at least 1 month prior to screening.

Signed informed consent.

Exclusion:

History of aplastic anemia or hepatic dysfunction.

Pain due to non-neuropathic causes.

Use of other investigational drugs or potent analgesics that cannot be washed out.

Pregnancy or lactation.

2.3.2. Study Procedures

Screening and Baseline Phase (Up to 4 weeks):

Obtain informed consent.

Washout of prohibited medications.

Establish a stable baseline of pain scores through daily diaries.

Perform safety assessments (labs, ECG).

Crossover Treatment Phase (10 weeks):

Period 1 (4 weeks): Patients are randomized to receive either Felbamate or placebo. The

dose is titrated over the first 2 weeks.

Washout (2 weeks): Patients receive a placebo to minimize carryover effects.

Period 2 (4 weeks): Patients are crossed over to the alternate treatment.
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Daily pain and sleep diaries are maintained throughout.

Weekly clinic visits for safety and tolerability assessments.

End-of-Study Visit:

Final efficacy and safety assessments are performed.

Logical Relationship and Workflow Diagrams
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Caption: Proposed mechanism of Felbamate in neuropathic pain.
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Caption: Crossover clinical trial design for neuropathic pain.
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Critical Safety Considerations: Black Box Warning
All clinical trials involving Felbamate must address the serious risks of aplastic anemia and

hepatic failure.

Stringent Monitoring:

Complete blood counts with differential and platelet counts must be performed at baseline

and at frequent intervals (e.g., every 2 weeks) throughout the trial.

Liver function tests (ALT, AST, bilirubin) must be monitored at baseline and regularly during

the study.

Informed Consent: The informed consent form must explicitly and clearly detail the risks of

aplastic anemia and hepatic failure, including the potential for fatal outcomes.

Discontinuation Criteria: Clear and immediate stopping rules must be in place for any

significant hematological or hepatic abnormalities.

These protocols provide a foundation for the clinical investigation of Felbamate for repurposed

applications. Investigators must adhere to all regulatory requirements and ethical guidelines

when conducting human clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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